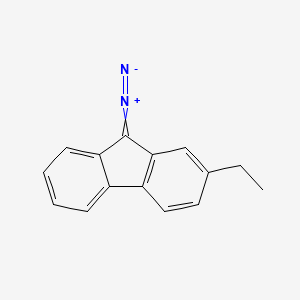
9-Diazo-2-ethyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Diazo-2-ethyl-9H-fluorene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of this compound consists of a fluorene backbone with an ethyl group at the 2-position and a diazo group at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 9-Diazo-2-ethyl-9H-fluorene involves the diazotization of 2-ethyl-9H-fluorene. This process typically includes the following steps:
Formation of the Diazonium Salt: The starting material, 2-ethyl-9H-fluorene, is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) to form the corresponding diazonium salt.
Conversion to Diazo Compound: The diazonium salt is then treated with a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of diazo compound synthesis can be applied. Industrial production would likely involve large-scale diazotization reactions under controlled conditions to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9-Diazo-2-ethyl-9H-fluorene undergoes various types of chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction involves the addition of the diazo compound to a dipolarophile, such as an alkene or alkyne, to form a five-membered ring.
Substitution Reactions: The diazo group can be substituted by other nucleophiles, leading to the formation of different functionalized fluorenes.
Common Reagents and Conditions
1,3-Dipolar Cycloaddition: Typically carried out in the presence of a solvent like dichloromethane at room temperature or slightly elevated temperatures.
Substitution Reactions: Often performed using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Spiropyrazole Derivatives: Formed from 1,3-dipolar cycloaddition reactions.
Functionalized Fluorenes: Resulting from substitution reactions.
Applications De Recherche Scientifique
9-Diazo-2-ethyl-9H-fluorene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules, including heterocycles and polycyclic compounds.
Material Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 9-Diazo-2-ethyl-9H-fluorene primarily involves the reactivity of the diazo group. The diazo group can participate in various reactions, such as cycloadditions and substitutions, by acting as a source of nitrogen or as a reactive intermediate. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Diazo-9H-fluorene: Similar structure but lacks the ethyl group at the 2-position.
2-Diazofluorene: Another diazo compound with a different substitution pattern on the fluorene backbone.
Uniqueness
9-Diazo-2-ethyl-9H-fluorene is unique due to the presence of both the diazo group and the ethyl group on the fluorene backbone
Propriétés
Numéro CAS |
38293-94-6 |
|---|---|
Formule moléculaire |
C15H12N2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
9-diazo-2-ethylfluorene |
InChI |
InChI=1S/C15H12N2/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(17-16)14(12)9-10/h3-9H,2H2,1H3 |
Clé InChI |
HRZAWHMUJWTDII-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C3=CC=CC=C3C2=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



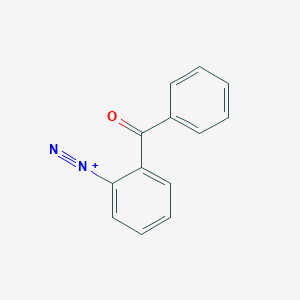
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
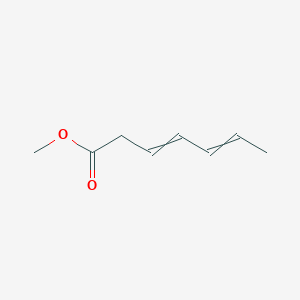
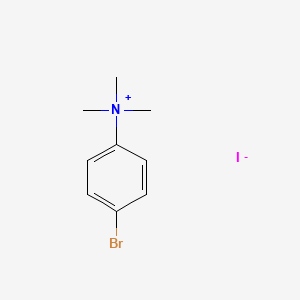
![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
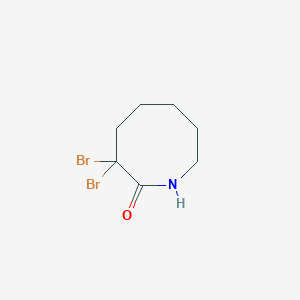



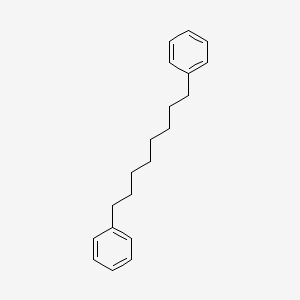
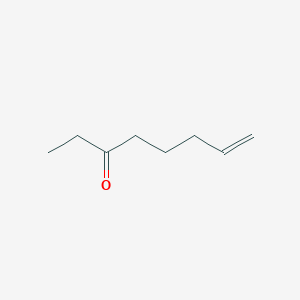
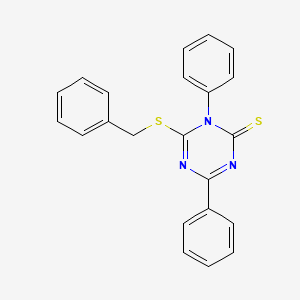
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
